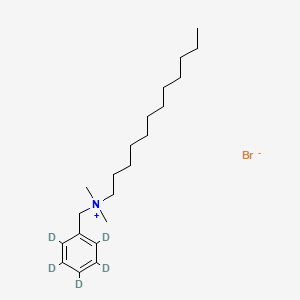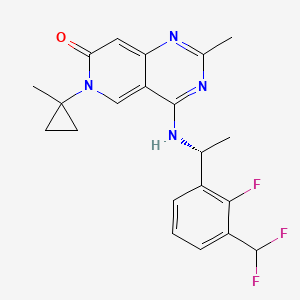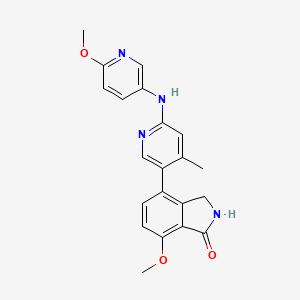
17beta-Estradiol sulfate-d5 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 17-alpha-ester involves several synthetic routes. One common method includes the esterification of 17-alpha, 21-dihydroxy steroid compounds. The process typically involves dissolving the raw material in a cyclic ester solvent such as dioxane, followed by the addition of an ester and a catalyst like p-toluenesulfonic acid. The reaction is carried out under controlled conditions to form the cyclic ester, which is then hydrolyzed to yield the 17-alpha-ester .
Industrial Production Methods
Industrial production of 17-alpha-ester often employs large-scale esterification processes. The raw materials are dissolved in suitable solvents, and the reaction is catalyzed using acids. The reaction mixture is then subjected to hydrolysis, followed by purification steps to isolate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Compound 17 undergoes various chemical reactions, including:
Oxidation: The 17-alpha-hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the 17-alpha-ketone back to the hydroxy form.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various steroidal derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds.
Wissenschaftliche Forschungsanwendungen
Compound 17 has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex steroidal structures.
Biology: Used in the study of steroid metabolism and hormone regulation.
Medicine: It is a precursor in the synthesis of corticosteroids and other therapeutic agents.
Industry: Employed in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 17-alpha-ester involves its interaction with specific molecular targets, primarily steroid receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its immunosuppressive effects.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive properties.
Uniqueness
Compound 17 is unique due to its specific 17-alpha-hydroxy structure, which allows for selective modifications and applications in drug synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the pharmaceutical industry.
Eigenschaften
Molekularformel |
C18H23NaO5S |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D; |
InChI-Schlüssel |
LMJQCTISQYSLPF-ZWAABPKCSA-M |
Isomerische SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


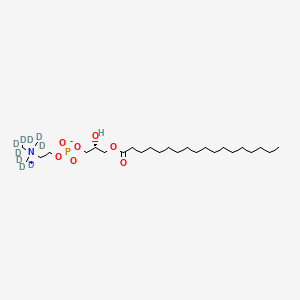
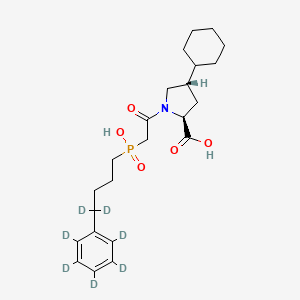


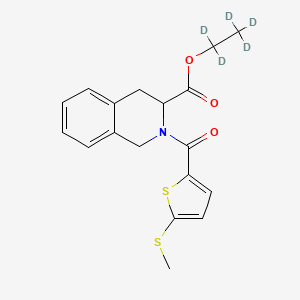
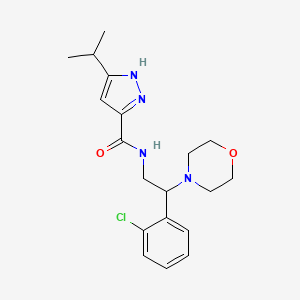
![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
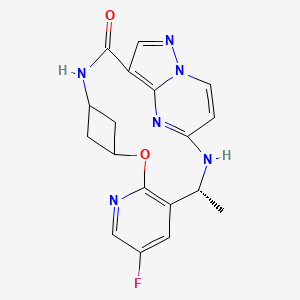
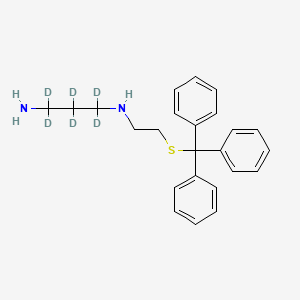

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
